molecular formula C17H19N5O2S B2413774 N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 896286-68-3

N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B2413774
CAS No.: 896286-68-3
M. Wt: 357.43
InChI Key: PZHFPIGRQFMQDW-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule belonging to the 1,2,4-triazole chemical class, which is of significant interest in medicinal and agrochemical research due to its versatile biological potential. This compound features a 1,2,4-triazole core heterocycle, a scaffold widely recognized for its ability to interact with various biological targets . The molecular structure is strategically functionalized with a 1H-pyrrol-1-yl substituent and a methyl group on the triazole ring, alongside an N-(4-ethoxyphenyl)acetamide side chain connected via a sulfanyl bridge, a structural motif seen in compounds with documented bioactivity . Researchers investigate this compound primarily for its potential as a lead structure in developing new pharmacological agents. Derivatives of 1,2,4-triazoles have been extensively reported in scientific literature to exhibit a broad spectrum of biological activities, including anticonvulsant, antibacterial, antifungal, and antiviral effects . The presence of the 1,2,4-triazole ring, a privileged pharmacophore, suggests the compound may function by modulating enzyme activity or interacting with specific receptors, though its exact mechanism of action is an active area of research. The structural complexity, including the sulfanyl-acetamide linker, is typical of compounds designed for high-affinity binding to biological macromolecules, making it a valuable tool for probing protein-ligand interactions and cellular pathways. This chemical is intended for research applications only, providing scientists with a specialized building block for chemical synthesis, a candidate for high-throughput screening in drug discovery programs, and a probe for structure-activity relationship (SAR) studies to optimize potency and selectivity against biological targets.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[(5-methyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2S/c1-3-24-15-8-6-14(7-9-15)18-16(23)12-25-17-20-19-13(2)22(17)21-10-4-5-11-21/h4-11H,3,12H2,1-2H3,(H,18,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHFPIGRQFMQDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2SC_{15}H_{18}N_4O_2S with a molecular weight of approximately 318.39 g/mol. The compound features a triazole ring, an ethoxyphenyl group, and a sulfanylacetamide moiety, contributing to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that require careful control of reaction conditions such as temperature and pH to optimize yields. The general synthetic pathway includes:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
  • Introduction of the Ethoxyphenyl Group : This step often requires alkylation reactions using appropriate reagents.
  • Sulfanylation : The sulfanyl group is introduced via nucleophilic substitution reactions.

Anticancer Properties

Research indicates that triazole derivatives exhibit promising anticancer activities. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including melanoma and breast cancer cells. The mechanism often involves the inhibition of key enzymes involved in cancer metabolism or direct interference with cellular signaling pathways.

In a study evaluating the cytotoxic effects of triazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against human melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines . The selectivity towards cancer cells suggests potential for targeted therapies.

Antifungal Activity

Triazole compounds are well-known for their antifungal properties by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This compound may exert its antifungal effects by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, thereby disrupting fungal growth and viability .

The biological activity of this compound is likely mediated through:

  • Enzyme Inhibition : Compounds with triazole structures often inhibit enzymes critical for cellular metabolism.
  • Receptor Interaction : The compound may interact with specific receptors or proteins within cells, modulating their activity and leading to therapeutic effects.
  • Antioxidant Activity : Some studies suggest that triazole derivatives may exhibit antioxidant properties, further contributing to their protective effects against cellular damage.

Data Summary

Biological ActivityObserved EffectsReference
AnticancerSignificant cytotoxicity against IGR39 and MDA-MB-231 cells
AntifungalInhibition of ergosterol synthesis
Enzyme InhibitionTargeting metabolic enzymes

Case Studies

In recent research focusing on related triazole compounds:

  • Cytotoxicity Assessment : A study evaluated various triazole derivatives for their ability to inhibit cancer cell proliferation. Compounds similar to this compound showed enhanced cytotoxicity against melanoma cells compared to non-cancerous cells .
  • Mechanistic Studies : Investigations into the mechanism revealed that these compounds could disrupt critical signaling pathways in cancer cells, leading to apoptosis and reduced migration capabilities .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-ethoxyphenyl)-2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

The compound is typically synthesized via multi-step reactions involving:

  • Alkylation of triazole-thione intermediates with α-chloroacetamides under basic conditions (e.g., KOH) .
  • Condensation reactions using pyridine and zeolite catalysts (e.g., Zeolite Y-H) under reflux (150°C, 5 hours) to form the triazole core .
  • Paal-Knorr cyclization to introduce the pyrrole moiety at the 4th position of the triazole ring . Post-synthesis, purification involves recrystallization from ethanol or aqueous hydrochloric acid .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • Single-crystal X-ray diffraction (SC-XRD) to resolve bond lengths and angles, as demonstrated in analogous triazole-acetamide derivatives .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR to confirm substituent integration (e.g., ethoxyphenyl, pyrrole, and sulfanyl groups).
  • FT-IR for functional group identification (e.g., C=O stretch at ~1650–1700 cm⁻¹, S–S/C–N stretches) .

Q. What in vitro assays are used to evaluate its biological activity?

Common assays include:

  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-exudative activity : Carrageenan-induced rat paw edema models to assess inflammation reduction .
  • Dose-response studies (10–100 µM) to establish structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Methodological strategies include:

  • Design of Experiments (DoE) : Statistical optimization (e.g., response surface methodology) to refine temperature, catalyst loading, and solvent ratios .
  • Flow chemistry : Continuous-flow reactors for precise control of reaction kinetics and reduced side products, as demonstrated in diazomethane synthesis .
  • Catalyst screening : Zeolite Y-H or pyridine derivatives enhance regioselectivity in triazole formation .

Q. What computational tools are suitable for predicting SAR and binding modes?

Advanced approaches involve:

  • Molecular docking (AutoDock, Schrödinger Suite) to simulate interactions with target proteins (e.g., COX-2 for anti-inflammatory activity) .
  • DFT calculations (Gaussian 09) to map electronic properties (HOMO-LUMO gaps, electrostatic potentials) and correlate with bioactivity .
  • QSAR models using ML algorithms (e.g., Random Forest) to predict activity based on substituent descriptors (logP, polar surface area) .

Q. How can contradictory bioactivity data between analogs be resolved?

Contradictions often arise from substituent effects. Resolution strategies include:

  • Meta-analysis of analogs (e.g., furan vs. pyrrole substitutions) to identify critical functional groups .
  • Proteomics profiling : LC-MS/MS to compare protein targets in cells treated with active vs. inactive analogs .
  • Crystallographic studies : SC-XRD of ligand-target complexes (e.g., kinase inhibitors) to validate binding hypotheses .

Q. What are the challenges in scaling up synthesis for preclinical studies?

Key challenges and solutions:

  • Low solubility : Use of co-solvents (DMSO:PEG 400) or nanoformulation to enhance bioavailability .
  • Thermal instability : Low-temperature flow reactors to prevent degradation during exothermic steps .
  • Purification bottlenecks : High-performance liquid chromatography (HPLC) with C18 columns for high-purity batches (>98%) .

Methodological Notes

  • Synthetic Reproducibility : Document catalyst batch variability (e.g., Zeolite Y-H activation protocols) to ensure consistency .
  • Biological Assays : Include positive controls (e.g., diclofenac for anti-inflammatory studies) and validate cell line authenticity via STR profiling .
  • Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw spectral data and crystallographic coordinates .

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